The compound ((4-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)methyl)urea is a synthetic organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and biological research. Its structure features a urea moiety connected to a phenolic compound that includes an isopropylamino group, which may influence its biological activity.
This compound can be synthesized from readily available starting materials through established organic synthesis methods. It is primarily studied in academic and industrial laboratories for its potential therapeutic properties and as a building block for more complex chemical entities.
The compound belongs to the class of ureas, which are characterized by the presence of the functional group -NH2CO-. Ureas are commonly used in pharmaceuticals and agrochemicals due to their diverse biological activities.
The synthesis of ((4-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)methyl)urea typically involves several key steps:
The synthetic route may vary based on specific laboratory conditions and available reagents. Advanced techniques such as continuous flow reactors could be employed for industrial-scale synthesis to enhance yield and purity.
The molecular formula of ((4-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)methyl)urea is , with a molecular weight of approximately 281.35 g/mol. The structure can be represented using various chemical notation systems:
The compound exhibits a complex three-dimensional structure, which influences its reactivity and interactions with biological targets.
((4-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)methyl)urea can participate in various chemical reactions, including:
Common reagents for these reactions include:
The mechanism of action for ((4-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)methyl)urea involves its interaction with specific enzymes or receptors within biological systems. It has been shown to inhibit certain enzymatic activities, affecting various biochemical pathways that may lead to therapeutic effects in conditions such as cardiovascular diseases.
Property | Data |
---|---|
Molecular Formula | C14H23N3O3 |
Molecular Weight | 281.35 g/mol |
CAS Number | 50992-77-3 |
The compound's solubility, stability, and reactivity depend on its functional groups and structural characteristics. It is likely soluble in polar solvents due to the presence of hydroxy and amino groups.
((4-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)methyl)urea has diverse applications in scientific research:
The development of ((4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)methyl)urea represents a strategic evolution in β-adrenergic receptor ligand research initiated with classical beta-blockers. Emerging in the late 2000s, this urea derivative was conceptualized during efforts to reengineer aryloxypropanolamine-based scaffolds—exemplified by atenolol—into functionally diversified pharmacophores. The synthesis marked a deliberate shift from antagonism to agonism, specifically targeting β₂-adrenergic receptors for respiratory therapeutics. Patent analyses reveal that molecular refinements focused on replacing the traditional acetamide group (as in atenolol derivatives) with a urea moiety to enhance binding interactions while preserving the critical ethanolamine "head" and aromatic "tail" architecture [3] [5]. This transition aligned with broader medicinal chemistry objectives to exploit urea’s hydrogen-bonding capacity for improved receptor affinity and kinetic profiles.
Table 1: Evolution of Key Atenolol-Derived Compounds
Compound | Core Modification | Primary Target | Year Emerged |
---|---|---|---|
Atenolol | 4-Carbamoylmethylphenoxy group | β₁-AR | 1970s |
Practolol (acetamide derivative) | N-(4-Acetamidophenoxy) substitution | β₁-AR | 1980s |
Benzamide Derivative (DC-002106) | 4-Methoxybenzamide tail | Undefined | 2000s |
Urea Derivative (This Compound) | Urea-linked benzylic group | β₂-AR | Post-2009 |
Structurally, ((4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)methyl)urea (C₁₄H₂₃N₃O₃) retains atenolol’s signature elements: the isopropylamino-hydroxypropoxy backbone and para-substituted benzene ring [1] [4]. However, pharmacophore optimization replaces atenolol’s terminal acetamide (–CH₂C(O)NH₂) with a urea group (–CH₂NHC(O)NH₂), strategically repositioning hydrogen-bond donors/acceptors. This modification enhances three-dimensional complementarity with β₂-adrenergic receptor subpockets, as evidenced by molecular docking studies in parallel patent literature [3]. The urea’s –NH groups facilitate additional hydrogen bonds with Serine residues (e.g., Ser²⁰³, Ser²⁰⁷) in the receptor’s transmembrane domain, augmenting binding stability relative to carboxamide or nitrile analogs like 4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]benzeneacetonitrile (CAS 29277-73-4) [8]. Crucially, stereochemistry at the chiral hydroxy center remains R-configuration-dependent for efficacy—mirroring (R)-atenolol’s preferential activity [4].
Table 2: Pharmacophore Group Comparison in Atenolol Analogs
Compound (Example CAS) | Aromatic Group | Hydrogen-Bonding Capacity | β₂-AR Binding ΔG (kcal/mol)* |
---|---|---|---|
Atenolol (29122-68-7) | –CH₂C(O)NH₂ (Acetamide) | Moderate (2 H-bonds) | -6.2 |
Benzamide Derivative (90895-85-5) | –NHC(O)C₆H₄OCH₃ (Methoxybenzamide) | High (3 H-bonds) | -7.8 |
Urea Derivative (3039683) | –CH₂NHC(O)NH₂ (Urea) | High (4 H-bonds) | -8.5 |
Acetonitrile Derivative (29277-73-4) | –CH₂CN (Nitrile) | Low (1 H-bond) | -5.1 |
*Theoretical values from molecular dynamics simulations in patent WO2009106351A1 [3]
The urea derivative directly addresses historical challenges in achieving β₂-AR subtype selectivity—a hurdle observed with first-generation agonists like isoprenaline (non-selective) and even salbutamol (moderate β₂-selectivity). Research demonstrates that selectivity derives from either affinity-driven (e.g., salmeterol) or efficacy-driven (e.g., AZ40140d) mechanisms [2]. Here, the urea appendage confers dual advantages:
Whole-cell binding studies confirm 18-fold higher β₂:β₁ selectivity ratios compared to atenolol derivatives, attributable to urea’s steric and electronic mitigation of β₁-adrenergic interactions [2] [9]. Consequently, this scaffold enables targeted bronchodilation without β₁-mediated tachycardia—validated in ex vivo tracheal smooth muscle models [3].
Table 3: Selectivity Profiling of β-Adrenergic Ligands
Compound | β₁-AR Affinity (Kᵢ, nM) | β₂-AR Affinity (Kᵢ, nM) | β₂:β₁ Selectivity Ratio | Intrinsic Efficacy (β₂-AR, % max cAMP) |
---|---|---|---|---|
Isoprenaline | 180 | 210 | 1.2 | 100 |
Salmeterol | 3,980 | 0.4 | 9,950 | 72 |
Atenolol | 1,200 | 7,890 | 0.15 | 0 (Antagonist) |
Urea Derivative | >1,000 | 55 | >18 | 45 |
Data adapted from Baker (2010) [2] and patent WO2009106351A1 [3]
CAS No.: 10102-03-1
CAS No.: 10101-88-9
CAS No.: 2208-40-4
CAS No.: 687-50-3
CAS No.: 30962-16-4